Critical Limitation: Absence of High-Strength, Product-Specific Comparative Data
Based on a rigorous search of primary literature, patents, and authoritative databases, no direct head-to-head comparison, cross-study comparable data, or class-level inference with quantitative values specific to 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine could be identified. The most relevant publication [1] provides extensive structure-activity relationships for a series of 26 N-substituted piperazine dual reuptake inhibitors, including compounds designated '1' and '2.' However, the publicly available abstract and metadata do not explicitly name the target compound, nor do they provide its individual IC50 or Ki values for SERT/NET, GPCR selectivity profiles, or cytochrome P450 inhibition data. Without access to the full text, it cannot be definitively confirmed that this specific CAS number corresponds to a published analog in the series, and no quantitative differentiation from comparators such as compound (–)-2, duloxetine, or venlafaxine can be established. Downgrading the only available evidence to a 'Supporting evidence' tag is the most scientifically accurate action.
| Evidence Dimension | SERT/NET reuptake inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Compound (–)-2 (a potent, balanced dual inhibitor from the same series), duloxetine (benchmark SNRI), venlafaxine (SNRI) |
| Quantified Difference | Cannot be calculated |
| Conditions | [3H]5-HT and [3H]nisoxetine uptake assays in human recombinant transporters (derived from the general context of the Fray et al. 2006 study) |
Why This Matters
For scientific procurement, this evidence gap is critical: it means that the compound's precise pharmacological profile—and thus its suitability as a research tool for validating dual reuptake mechanisms in depression or pain models—remains unverified against established standards.
- [1] Fray, M. J.; Bish, G.; Fish, P. V.; Stobie, A.; Wakenhut, F.; Whitlock, G. A. Structure–activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorg. Med. Chem. Lett. 2006, 16 (16), 4349–4353. View Source
